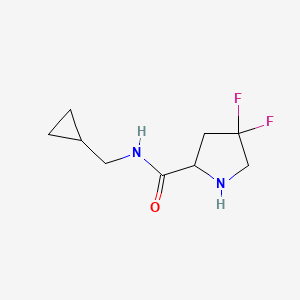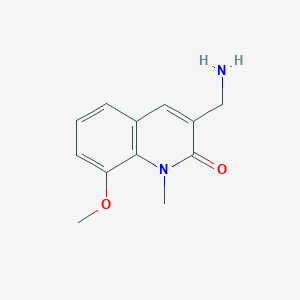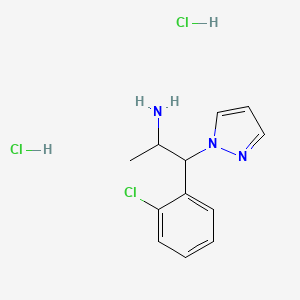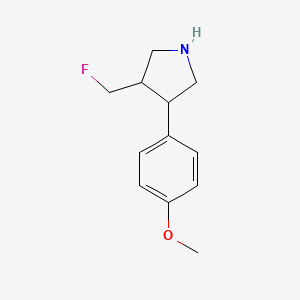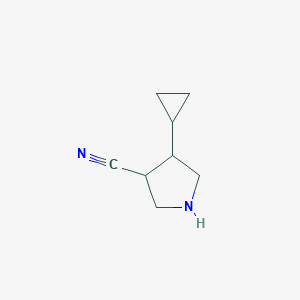
4-Cyclopropylpyrrolidine-3-carbonitrile
Vue d'ensemble
Description
“4-Cyclopropylpyrrolidine-3-carbonitrile” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
In Vitro Larvicidal and Antioxidant Activity
Compounds structurally related to 4-Cyclopropylpyrrolidine-3-carbonitrile have demonstrated notable larvicidal and antioxidant activities. For instance, derivatives of dihydrophenanthroline-3-carbonitrile were synthesized and assessed for their potential against Aedes aegypti and Culex quinquefasciatus larvae. These compounds showed significant larvicidal properties. Additionally, their antioxidant capacities were evaluated through the DPPH assay method, revealing profound antioxidant potential in some derivatives (Bharathi et al., 2014).
DPP4 Inhibitors for Medicinal Chemistry
Another area of application is in the development of dipeptidyl peptidase IV (DPP4) inhibitors, where derivatives like 4-fluoropyrrolidine-2-carbonitrile have been employed. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been conducted to assess these compounds' effectiveness as DPP4 inhibitors, offering insights into designing novel therapeutic agents (Arba et al., 2018).
Antiproliferative Properties in Cancer Research
Research on benzochromene derivatives, which are structurally related to the mentioned compound, has uncovered their potential in cancer treatment. These compounds were synthesized and evaluated for their cytotoxic potencies against colorectal cancer cell lines, indicating significant antiproliferative properties and the induction of apoptosis via a caspase-dependent pathway (Ahagh et al., 2019).
Organic Synthesis and Functional Materials
The synthesis of functionalized bipyrroles through 3-imino-3H-pyrrolizine-2-carbonitriles represents an innovative approach in organic synthesis, leading to compounds with potential applications in material science and medicinal chemistry. This method involves the formation of intermediate aziridines, which then undergo ring-opening to produce bipyrroles (Petrova et al., 2016).
Synthons for Medicinal Chemistry Applications
N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, closely related to the compound , have been synthesized and utilized as valuable synthons in medicinal chemistry. These compounds have facilitated the preparation of various intermediates essential for developing pharmaceutical agents, showcasing their utility in drug synthesis (Singh & Umemoto, 2011).
Orientations Futures
Mécanisme D'action
are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Pyrrolidine derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Analyse Biochimique
Biochemical Properties
4-Cyclopropylpyrrolidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with pyruvate dehydrogenase kinase 1 (PDHK1), inhibiting its protein stabilization . This interaction is crucial as PDHK1 is involved in the regulation of glycolysis, a fundamental metabolic pathway. By inhibiting PDHK1, this compound can modulate energy metabolism in cells, impacting various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit cell proliferation and glycolysis in bladder cancer cells by destabilizing PDHK1 . This inhibition leads to reduced glucose uptake and lactate production, thereby affecting the Warburg effect, a characteristic metabolic feature of cancer cells. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with PDHK1 is a prime example, where it inhibits the enzyme’s activity by preventing its stabilization . This inhibition disrupts the glycolytic pathway, leading to altered cellular metabolism. Furthermore, this compound may also interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on PDHK1 over extended periods, leading to sustained alterations in cellular metabolism . The compound’s stability may vary under different experimental conditions, affecting its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth by targeting PDHK1 . At higher doses, the compound could potentially cause toxic or adverse effects, impacting overall cellular function and health. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily influencing glycolysis through its interaction with PDHK1 . By inhibiting PDHK1, the compound reduces the conversion of pyruvate to lactate, thereby altering the metabolic flux within cells. This inhibition can lead to changes in metabolite levels, affecting overall cellular metabolism. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound’s interaction with PDHK1 may occur in the cytoplasm, where it exerts its inhibitory effects on glycolysis. Additionally, the compound’s localization can influence its interactions with other biomolecules, further modulating its biochemical and cellular effects.
Propriétés
IUPAC Name |
4-cyclopropylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZGTYRBLVHMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

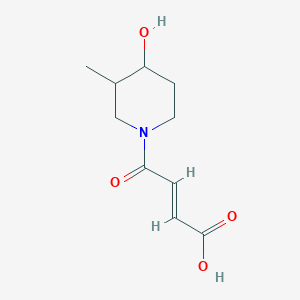
![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)


